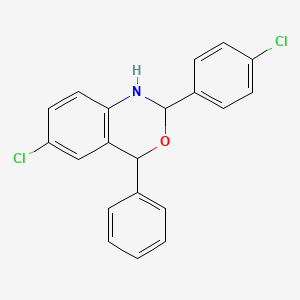![molecular formula C19H21NO6 B11682491 2-Methoxyethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11682491.png)
2-Methoxyethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-METHOXYETHYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxyethyl group and a dimethoxybenzamido group attached to a benzoate core
準備方法
合成経路と反応条件
4-{[(3,4-ジメトキシフェニル)カルボニル]アミノ}安息香酸2-メトキシエチルエステルの合成は、一般的に、4-アミノ安息香酸と2-メトキシエタノールをエステル化し、その後、得られたエステルを3,4-ジメトキシベンゾイルクロリドでアシル化する反応によって行われます。反応条件には、ピリジンやトリエチルアミンなどの塩基を使用し、塩酸副生成物を中和してアシル化反応を促進することがよくあります。
工業生産方法
この化合物の工業生産では、同様の合成経路が用いられますが、より大規模に行われます。連続フロー反応器や自動システムを使用することで、生産プロセスの効率性と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製方法を用いて、高純度の化合物を得ることができます。
化学反応の分析
反応の種類
4-{[(3,4-ジメトキシフェニル)カルボニル]アミノ}安息香酸2-メトキシエチルエステルは、以下の様な様々な化学反応を起こす可能性があります。
酸化: メトキシ基は、対応するアルデヒドまたはカルボン酸に酸化されます。
還元: カルボニル基は、アルコールに還元されます。
置換: メトキシ基は、求核置換反応によって他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの試薬。
置換: 非プロトン性溶媒中での水素化ナトリウム (NaH) やtert-ブトキシドカリウム (KOtBu) などの試薬。
主な生成物
酸化: アルデヒドまたはカルボン酸の生成。
還元: アルコールの生成。
置換: 使用される求核試薬に応じて、様々な置換誘導体の生成。
4. 科学研究への応用
4-{[(3,4-ジメトキシフェニル)カルボニル]アミノ}安息香酸2-メトキシエチルエステルは、いくつかの科学研究分野で使用されています。
化学: 有機合成における試薬や、より複雑な分子のビルディングブロックとして。
生物学: 酵素阻害やタンパク質相互作用を含む研究において。
産業: 新しい材料や化学プロセスの開発において。
科学的研究の応用
2-METHOXYETHYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-{[(3,4-ジメトキシフェニル)カルボニル]アミノ}安息香酸2-メトキシエチルエステルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、活性部位またはアロステリック部位に結合することで酵素活性を阻害し、酵素の機能を変化させることができます。さらに、シグナル伝達の関与する細胞経路と相互作用し、様々な生物学的効果をもたらす可能性があります。
6. 類似化合物の比較
類似化合物
- 2-Methoxyethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate
- 2-Methoxyethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate
- 2-Methoxyethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate
独自性
4-{[(3,4-ジメトキシフェニル)カルボニル]アミノ}安息香酸2-メトキシエチルエステルは、メトキシ基とジメトキシフェニル基の両方が存在するため、独自性を持っています。これらの基は、独特の化学的性質と反応性を付与します。この独自性により、これらの性質が有利となる特定の研究アプリケーションにおいて、この化合物は価値のあるものとなります。
類似化合物との比較
Similar Compounds
- 2-METHOXYETHYL 4-(((3,4-DIMETHYLPHENOXY)ACETYL)AMINO)BENZOATE
- 2-METHOXYETHYL 4-(((4-METHOXYPHENOXY)ACETYL)AMINO)BENZOATE
Uniqueness
2-METHOXYETHYL 4-(3,4-DIMETHOXYBENZAMIDO)BENZOATE is unique due to the presence of both methoxyethyl and dimethoxybenzamido groups, which confer specific chemical and biological properties.
特性
分子式 |
C19H21NO6 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
2-methoxyethyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C19H21NO6/c1-23-10-11-26-19(22)13-4-7-15(8-5-13)20-18(21)14-6-9-16(24-2)17(12-14)25-3/h4-9,12H,10-11H2,1-3H3,(H,20,21) |
InChIキー |
DFZNLJYYDCQJGJ-UHFFFAOYSA-N |
正規SMILES |
COCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11682413.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11682426.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682427.png)
![Propan-2-yl {[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11682430.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682431.png)
![3-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11682434.png)
![Ethyl 5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11682438.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11682445.png)
![(5E)-3-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682456.png)
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,6-diiodophenoxy}methyl)benzoic acid](/img/structure/B11682461.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682469.png)
![N'-[(E)-(4-Tert-butylphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11682477.png)
